molecular formula C6H8ClNO B14170946 2-Chloro-4-isopropyloxazole CAS No. 1060816-16-1

2-Chloro-4-isopropyloxazole

Cat. No.: B14170946
CAS No.: 1060816-16-1
M. Wt: 145.59 g/mol
InChI Key: BWGOWFAWFJOIPN-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropyloxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of a chlorine atom at the 2-position and an isopropyl group at the 4-position makes this compound unique. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropyloxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloroacetophenone with isopropylamine in the presence of a base can lead to the formation of this compound through a cyclization process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isopropyloxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, dihydrooxazoles, and other derivatives with different functional groups.

Scientific Research Applications

2-Chloro-4-isopropyloxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.

    Industry: The compound is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-4-isopropyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methyloxazole
  • 2-Chloro-4-ethyloxazole
  • 2-Chloro-4-propyloxazole

Comparison

Compared to its analogs, 2-Chloro-4-isopropyloxazole exhibits unique properties due to the presence of the isopropyl group. This structural difference can influence its reactivity, biological activity, and overall chemical behavior. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

CAS No.

1060816-16-1

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

IUPAC Name

2-chloro-4-propan-2-yl-1,3-oxazole

InChI

InChI=1S/C6H8ClNO/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3

InChI Key

BWGOWFAWFJOIPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=COC(=N1)Cl

Origin of Product

United States

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